An In-depth Technical Guide to the Chemical Properties of 4-Phenyl-1,3-thiazole-2-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 4-Phenyl-1,3-thiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-phenyl-1,3-thiazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical characteristics, spectroscopic profile, reactivity, and its role as a synthetic intermediate for biologically active molecules, particularly as an inhibitor of the p38 MAP kinase signaling pathway.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇NOS | [1] |
| Molecular Weight | 189.24 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point (Predicted) | 365.6 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point (Predicted) | 174.9 ± 25.9 °C | [1] |
| Exact Mass | 189.024841 u | [1] |
| LogP (Predicted) | 2.51 | [2] |
Spectroscopic Data
Detailed experimental spectra for 4-phenyl-1,3-thiazole-2-carbaldehyde are not widely published. However, based on the analysis of related structures and general spectroscopic principles, the following characteristic spectral features are expected.
| Technique | Expected Data |
| ¹H NMR | Aldehyde proton (singlet): δ 9.8–10.2 ppm; Thiazole ring proton (singlet): δ 7.5–8.5 ppm; Phenyl group protons: multiplet in the aromatic region.[1] |
| ¹³C NMR | Aldehyde carbon: δ 190–195 ppm; Thiazole ring carbons: in the aromatic region; Phenyl group carbons: in the aromatic region.[1] |
| IR Spectroscopy | Strong C=O stretch: ~1680–1700 cm⁻¹; Aromatic C-H stretches: ~3100 cm⁻¹.[1] |
| Mass Spectrometry | Molecular ion peak (m/z): 189.24.[1] |
Reactivity and Chemical Transformations
The chemical reactivity of 4-phenyl-1,3-thiazole-2-carbaldehyde is primarily dictated by the aldehyde functional group and the thiazole ring.
Reactions of the Aldehyde Group
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Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-phenyl-1,3-thiazole-2-carboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄).[1] This derivative is a stable solid and serves as a valuable intermediate in its own right.[1]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (4-phenyl-1,3-thiazol-2-yl)methanol. This transformation can be achieved using selective reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[1]
-
Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to nucleophilic attack. This is a key reaction for derivatization, such as in the formation of hydrazones through condensation with hydrazides.[1]
Reactions of the Thiazole Ring
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Electrophilic Substitution: The thiazole ring can undergo electrophilic aromatic substitution, typically at the C5 position, which is the most electron-rich. However, the presence of the electron-withdrawing carbaldehyde group at the C2 position deactivates the ring towards electrophilic attack.[1]
-
Cyclization Reactions: The aldehyde functionality serves as a versatile handle for constructing fused heterocyclic systems. Condensation with binucleophilic reagents can lead to the formation of new rings fused to the thiazole core, generating diverse molecular scaffolds of interest in medicinal chemistry.[1]
Synthesis of 4-Phenyl-1,3-thiazole-2-carbaldehyde
A common method for the synthesis of the 4-phenyl-1,3-thiazole core is the Hantzsch thiazole synthesis. While a specific protocol for the 2-carbaldehyde derivative is not detailed in the available literature, a general experimental protocol for a related Hantzsch synthesis is provided below. This can be adapted by using an appropriate thioamide bearing the aldehyde precursor.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of a closely related 4-phenylthiazole derivative and illustrates the general principles of the Hantzsch synthesis.[4]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Stir bar and magnetic stir plate with heating
-
Büchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Add methanol as the solvent and a magnetic stir bar.
-
Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction contents into a beaker containing a 5% Na₂CO₃ solution to neutralize the acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Allow the collected solid to air dry completely.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Biological Activity and Signaling Pathways
Derivatives of 4-phenyl-1,3-thiazole have garnered significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[1] Of particular note is their potential as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5]
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. It plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Dysregulation of this pathway is implicated in various inflammatory diseases.[5][6] Therefore, inhibitors of p38 MAPK are attractive therapeutic targets.
The general p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of a three-tiered kinase module. A MAPKKK (e.g., MEKK, MLK) phosphorylates and activates a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases (like MAPKAPK-2) and transcription factors (such as ATF-2), leading to a cellular response.[7] 4-Phenyl-1,3-thiazole derivatives can act as inhibitors at the p38 MAPK level, thereby blocking the downstream signaling cascade.[5]
References
- 1. 4-Phenyl-1,3-thiazole-2-carbaldehyde | 75390-44-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
